molecular formula C12H14N2 B3025478 3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 242474-46-0

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No. B3025478
M. Wt: 186.25 g/mol
InChI Key: XUOXBTQUAMVECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tetrahydroisoquinolines can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with a carbonyl compound . Another method involves the cyclocondensation of certain cyclohexanones with cyanothioacetamide .


Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines can be characterized using various spectroscopic techniques, and the crystal structure can be determined by X-ray diffraction analysis .


Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For example, they can react with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinolines can vary depending on the specific compound. For example, the compound 5,6,7,8-Tetrahydroisoquinoline has a molecular weight of 133.19 g/mol, a boiling point of 219.9±9.0 °C at 760 mmHg, and a density of 1.0±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been utilized in the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized using cyclohexanone and 2-benzylidenemalononitrile, demonstrating its reactivity with various chemicals including DMF-DMA, carbon disulfide, and acetyl chloride. The antimicrobial activity of selected derivatives has been reported, indicating potential biomedical applications (Elkholy & Morsy, 2006).

Heterocyclic Synthesis

  • It is a key component in synthesizing new heterocyclic systems. For example, the synthesis of 1-hydrazinyl-tetrahydroisoquinoline-carbonitriles and their transformation into triazoloisoquinolines and pyrazolyl-tetrahydroisoquinolines was achieved. The azide-tetrazole equilibrium in these compounds was studied, showing the versatility of this chemical in creating complex organic structures (Paronikyan et al., 2019).

Alkaloid Synthesis

  • The compound has been used in the enantioselective synthesis of various alkaloids, such as tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This demonstrates its role in synthesizing naturally occurring compounds with potential therapeutic uses (Blank & Opatz, 2011).

Chemical Transformations

  • It's involved in the synthesis of 7-acetyl-hexahydro-6-hydroxy-dimethyl-thioxo-phenylisoquinoline-carbonitriles, showcasing its utility in creating chemically diverse structures with potential pharmacological significance (Dyachenko et al., 2010).

Catalytic System Applications

  • The compound plays a role in catalytic systems. For example, it was used in the synthesis of tetrahydroquinoline-carbonitrile derivatives via a green, efficient one-pot condensation process. This highlights its significance in developing environmentally friendly synthetic methods (Mogle et al., 2015).

properties

IUPAC Name

3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-4-3-5-10-7-14-9(2)11(6-13)12(8)10/h7-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOXBTQUAMVECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CN=C(C(=C12)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396830
Record name 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

CAS RN

242474-46-0
Record name 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 3
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 4
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 5
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 6
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Citations

For This Compound
1
Citations
SM Lukyanov, IV Bliznets… - ARKIVOC: Online Journal …, 2009 - arkat-usa.org
Sterically hindered 2, 4-disubstituted 3-(1, 2, 4-oxadiazol-3-yl)-, 3-(imidazol-2-yl)-and 3-(thiazol-2-yl) pyridines were synthesized from the corresponding nicotinonitriles via amidoximes, …
Number of citations: 6 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.